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Compound of Interest

Compound Name: 2,2-Dimethoxyethanol

Cat. No.: B1332150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-
Dimethoxyethanol (CAS: 30934-97-5), also known as glycolaldehyde dimethyl acetal. The

document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data, supplemented with generalized experimental protocols for data

acquisition.

Chemical Structure and Properties
IUPAC Name: 2,2-dimethoxyethanol

Molecular Formula: C₄H₁₀O₃

Molecular Weight: 106.12 g/mol [1]

Structure:  (Source: PubChem CID 542381)
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Spectroscopic Data Presentation
The following sections summarize the core spectroscopic data for 2,2-Dimethoxyethanol. All

quantitative data are presented in structured tables for clarity and ease of comparison.

Experimental NMR spectra for 2,2-Dimethoxyethanol are not widely available in public

databases. The data presented below are predicted values generated using computational

models and are intended to serve as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for 2,2-Dimethoxyethanol

Protons (Label)
Chemical Shift (δ,
ppm)

Multiplicity Integration

-OH ~2.5 - 4.0 Singlet (broad) 1H

-CH(OCH₃)₂ ~4.5 Triplet 1H

-CH₂OH ~3.5 Doublet 2H

-OCH₃ ~3.3 Singlet 6H

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent,

concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for 2,2-Dimethoxyethanol

Carbon (Label) Chemical Shift (δ, ppm)

-CH(OCH₃)₂ ~103

-CH₂OH ~65

-OCH₃ ~55

The IR spectrum of 2,2-Dimethoxyethanol is characterized by absorptions corresponding to

its alcohol and acetal functional groups. Data is available from an ATR-FTIR measurement.[1]

Table 3: Characteristic IR Absorption Bands for 2,2-Dimethoxyethanol
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3600 - 3200
O-H stretch (H-

bonded)
Alcohol (-OH) Strong, Broad

3000 - 2850 C-H stretch Alkane (sp³) Strong

1300 - 1000 C-O stretch Acetal, Alcohol Strong

Mass spectrometry of 2,2-Dimethoxyethanol is typically performed using Gas

Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The molecular ion

peak (M⁺) is expected at an m/z of 106. Common fragmentation patterns involve the cleavage

of C-C and C-O bonds.

Table 4: Expected Mass Spectrometry Fragmentation for 2,2-Dimethoxyethanol

m/z Value Possible Fragment Ion Fragment Lost

106 [C₄H₁₀O₃]⁺• (Molecular Ion) -

75 [CH(OCH₃)₂]⁺ •CH₂OH

45 [CH₂OH]⁺ •CH(OCH₃)₂

31 [OCH₃]⁺ •CH(OCH₃)(CH₂OH)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument-specific parameters should be optimized by the operator.

Sample Preparation:

Accurately weigh 5-20 mg of the 2,2-dimethoxyethanol sample for ¹H NMR (20-50 mg for

¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean vial.
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Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube

to remove any particulate matter. The final sample height in the tube should be at least 4

cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample

changer or manually insert it into the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR: Use a standard single-pulse sequence. Set the spectral width to cover the

expected range (e.g., 0-12 ppm). Acquire a sufficient number of scans (typically 8-16) to

achieve a good signal-to-noise ratio.

For ¹³C NMR: Use a proton-decoupled pulse sequence. Set a wider spectral width (e.g., 0-

220 ppm). A larger number of scans (from hundreds to thousands) will be necessary due

to the low natural abundance of ¹³C.[2]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS

at 0.00 ppm).

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Sample Preparation:
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Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue

dampened with a volatile solvent like isopropanol and allowing it to dry completely.[3]

Background Measurement:

With the clean, empty ATR crystal, acquire a background spectrum. This spectrum of the

ambient environment (air, CO₂, water vapor) will be subtracted from the sample spectrum.

Sample Measurement:

Place a small drop of liquid 2,2-dimethoxyethanol directly onto the center of the ATR

crystal.[4]

Acquire the sample spectrum. The instrument will automatically ratio the sample scan

against the background scan to produce the final infrared spectrum.

Cleaning:

After the measurement, carefully wipe the sample off the crystal using a soft tissue. If

necessary, use a tissue lightly dampened with a suitable solvent to remove any residue.

Sample Preparation:

Prepare a dilute solution of 2,2-dimethoxyethanol (~10-100 µg/mL) in a volatile organic

solvent such as methanol or dichloromethane.

Transfer the solution to a 1.5 mL glass autosampler vial.

Instrumental Parameters (Typical):

Injector: Set to a temperature sufficient to vaporize the sample and solvent (e.g., 250°C).

Use a split or splitless injection mode.

GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m

x 0.25 mm x 0.25 µm).

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a

higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to ensure separation

of components.

MS Interface: Set the transfer line temperature to be equal to or slightly higher than the

final oven temperature (e.g., 250°C).

Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to

~230°C.

Mass Analyzer: Scan a mass range appropriate for the analyte and expected fragments

(e.g., m/z 30-200).

Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to

2,2-dimethoxyethanol.

Examine the mass spectrum associated with that peak to identify the molecular ion and

characteristic fragment ions. Compare the spectrum to a library database (e.g., NIST) for

confirmation.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical sample like 2,2-Dimethoxyethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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